molecular formula C10H10N2O3 B138357 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid CAS No. 136584-14-0

1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid

Cat. No.: B138357
CAS No.: 136584-14-0
M. Wt: 206.2 g/mol
InChI Key: UCNFCRXGPQHQBE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid is an organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol It is known for its unique structure, which includes a quinoxaline ring system fused with a tetrahydro-3-oxo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-quinoxalinecarboxylic acid with a reducing agent to form the tetrahydro derivative . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in research and industry .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which combines a quinoxaline ring with a tetrahydro-3-oxo moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(14)5-8-10(15)12-7-4-2-1-3-6(7)11-8/h1-4,8,11H,5H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNFCRXGPQHQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382712
Record name (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136584-14-0
Record name (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-acetamide (22 g, 0.11 mol) was dissolved in 10% NaOH (600 mL) and was heated under reflux for 3 hours. The mixture was cooled down via an ice-bath and was acidified with pre-cooled 10% HCl to pH -6. The solvent was concentrated and the resulting precipitate was isolated via filtration to give a gray solid as the title product: 1H NMR (DMSO-d6) δ=12.35 (bs, 1H), 10.25 (bs, 1H), 6.74–6.68 (m, 3H), 6.61–6.58 (m, 1H), 5.91 (bs, 1H), 4.08–4.04 (m, 1H), 2.69 (dd, 1H, J=5.1, 16.2 Hz), 2.51 (dd, 1H, J=6.9, 16.2 Hz)
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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